

# 2-(Bromomethyl)benzoic acid CAS number 7115-89-1

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## Compound of Interest

Compound Name: 2-(Bromomethyl)benzoic acid

Cat. No.: B1267480

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An In-Depth Technical Guide to **2-(Bromomethyl)benzoic Acid** (CAS 7115-89-1)

## Abstract

**2-(Bromomethyl)benzoic acid**, CAS number 7115-89-1, is a bifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring both a carboxylic acid and a reactive benzylic bromide, makes it a highly versatile building block for constructing complex molecular frameworks. This guide provides a comprehensive technical overview, detailing the compound's properties, a validated synthesis protocol with mechanistic rationale, an exploration of its key reaction pathways, and a summary of its applications and safety considerations. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.

## The Molecular Architecture of a Versatile Reagent

The utility of **2-(Bromomethyl)benzoic acid** stems from the orthogonal reactivity of its two primary functional groups, which can be addressed selectively under different reaction conditions.

- **The Carboxylic Acid Group (-COOH):** This group provides a handle for standard transformations such as esterification, amide bond formation, and salt formation. Its acidity

and ability to participate in hydrogen bonding also influence the molecule's physical properties, such as its melting point and solubility.

- The Benzylic Bromide Group (-CH<sub>2</sub>Br): The bromide is positioned at a benzylic carbon, making it an excellent leaving group in nucleophilic substitution reactions. This site is the primary point of reactivity for alkylation of various nucleophiles, enabling the extension of the molecular scaffold.

This dual functionality allows for a stepwise synthetic strategy where one group can be reacted while the other is preserved for a subsequent transformation, making it an invaluable tool for creating diverse molecular libraries.<sup>[1][2]</sup>

Caption: Chemical structure and key functional groups of **2-(Bromomethyl)benzoic acid**.

Table 1: Physicochemical Properties of **2-(Bromomethyl)benzoic acid**

Property	Value	Reference(s)
CAS Number	7115-89-1	<sup>[1][3]</sup>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	<sup>[1][4]</sup>
Molecular Weight	215.05 g/mol	<sup>[1][4]</sup>
Appearance	White to off-white powder	<sup>[1][5]</sup>
Melting Point	146-152 °C (decomposes)	<sup>[1]</sup>
Solubility	Insoluble in water	<sup>[2][6]</sup>
Synonyms	α-Bromo-o-toluic acid, o-Carboxybenzyl bromide	<sup>[1][6]</sup>
Storage Conditions	0-8 °C, under inert atmosphere	<sup>[1][7]</sup>

## Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing **2-(Bromomethyl)benzoic acid** is through the free-radical bromination of o-toluic acid. This process leverages the relative stability of the benzylic radical intermediate.

## Causality Behind Experimental Choices

- **Starting Material:** o-Toluic acid is chosen for its commercially available nature and the strategic ortho-positioning of the methyl and carboxylic acid groups, which leads directly to the target molecule.
- **Brominating Agent:** While liquid bromine ( $\text{Br}_2$ ) is effective, N-Bromosuccinimide (NBS) is often preferred as a safer and more convenient source of bromine radicals.
- **Solvent:** A non-polar, inert solvent like carbon tetrachloride ( $\text{CCl}_4$ ) or cyclohexane is crucial. [8] These solvents do not participate in the radical reaction and readily dissolve the starting material.
- **Initiator:** UV light (from a tungsten or mercury lamp) or a chemical initiator like AIBN (Azobisisobutyronitrile) is required to homolytically cleave the Br-Br bond (or N-Br bond in NBS), generating the initial bromine radical that propagates the chain reaction.[8]

## Experimental Protocol: Radical Bromination of o-Toluic Acid

This protocol is adapted from established literature procedures.[8]

### Step 1: Reaction Setup

- Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
- Add o-toluic acid (1.0 eq) and carbon tetrachloride (approx. 10 mL per gram of acid) to the flask.
- Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the suspension.
- Position a UV lamp (e.g., a 200W tungsten lamp) to irradiate the flask.[8]

### Step 2: Reaction Execution

- Heat the mixture to a gentle reflux while stirring and irradiating.

- The reaction is marked by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase. The disappearance of the o-toluic acid spot indicates completion (typically 2-4 hours).[8]

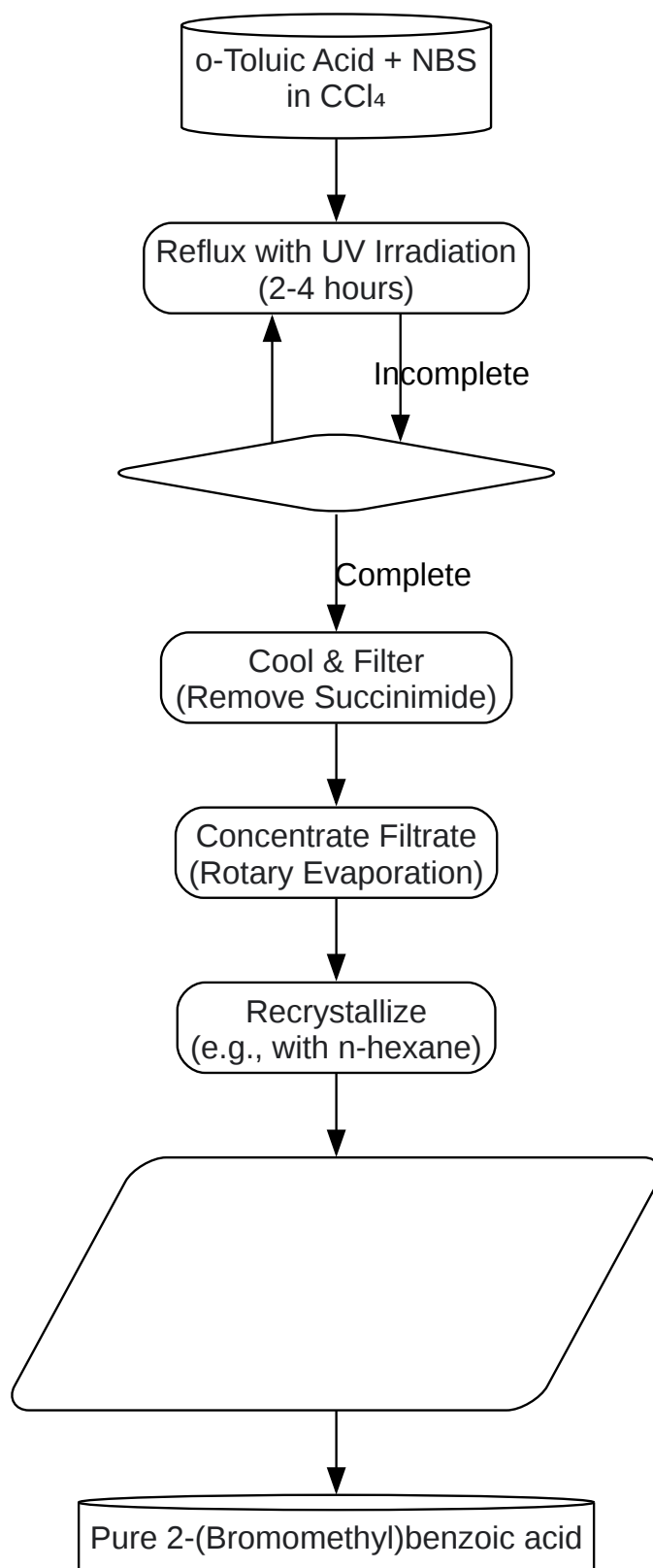
### Step 3: Workup and Purification

- Once the reaction is complete, cool the mixture to room temperature.
- Filter the suspension to remove the succinimide byproduct.
- Wash the solid byproduct with a small amount of cold  $\text{CCl}_4$ .
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Recrystallize the crude solid from a suitable solvent system (e.g., by dissolving in a minimal amount of hot solvent and adding a non-polar co-solvent like n-hexane upon cooling) to obtain pure **2-(Bromomethyl)benzoic acid** as a colorless solid.[8]

## Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, the following validation checks are essential:

- Reaction Monitoring (TLC): Provides real-time qualitative assessment of the conversion of starting material to product.
- Melting Point Analysis: A sharp melting point within the literature range (146-152 °C) indicates high purity.[1] A broad or depressed melting range suggests impurities.
- Spectroscopic Confirmation ( $^1\text{H}$  NMR): The identity of the final product must be confirmed. The expected  $^1\text{H}$  NMR spectrum (in  $\text{CDCl}_3$ ) would show a characteristic singlet for the benzylic protons ( $-\text{CH}_2\text{Br}$ ) around  $\delta$  4.6-4.9 ppm, aromatic protons in the  $\delta$  7.2-8.1 ppm region, and a broad singlet for the carboxylic acid proton ( $-\text{COOH}$ ) typically above  $\delta$  10 ppm.



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Caption: Workflow for the synthesis and validation of **2-(Bromomethyl)benzoic acid**.

## Reactivity and Mechanistic Pathways

The power of **2-(Bromomethyl)benzoic acid** lies in its ability to serve as a linchpin, connecting different molecular fragments through its two distinct reactive sites.

### Path A: Nucleophilic Substitution at the Benzylic Carbon

The C-Br bond is the most reactive site, readily undergoing S<sub>N</sub>2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups.

- O-Alkylation: Reaction with alcohols or phenols (often under basic conditions) yields ethers.
- N-Alkylation: Amines, amides, and other nitrogen nucleophiles can be alkylated to form substituted amines.
- S-Alkylation: Thiols react to form thioethers.
- C-Alkylation: Carbanions, such as those derived from malonic esters, can be used for carbon-carbon bond formation.

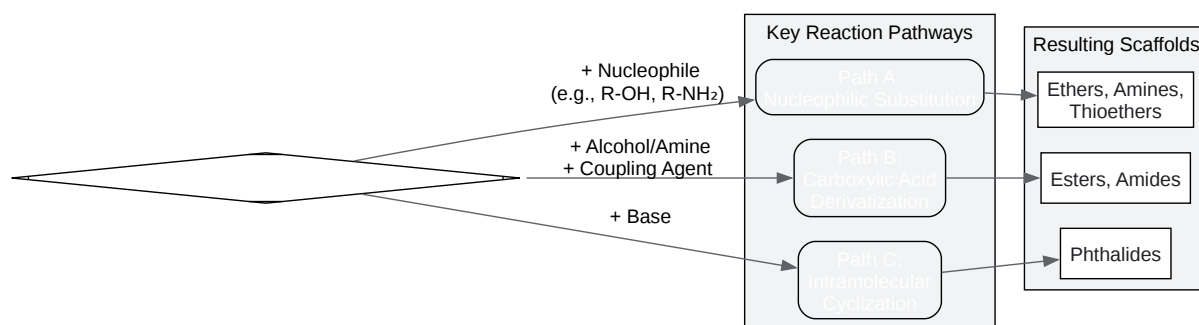
### Path B: Derivatization of the Carboxylic Acid

The carboxylic acid can be converted into other functional groups using standard organic chemistry protocols.

- Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.
- Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like DCC/EDC) followed by reaction with an amine produces an amide.

### Path C: Intramolecular Cyclization

A particularly noteworthy reaction is its intramolecular cyclization to form isobenzofuran-1(3H)-one, also known as phthalide. This transformation can occur under basic conditions, where the carboxylate anion acts as an internal nucleophile, displacing the bromide.<sup>[9]</sup> This pathway is a powerful method for synthesizing the phthalide core, a scaffold present in numerous natural products and pharmaceuticals.



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Caption: Major reactivity pathways of **2-(Bromomethyl)benzoic acid**.

## Applications in Drug Discovery and Materials Science

The synthetic versatility of **2-(Bromomethyl)benzoic acid** makes it a valuable intermediate in several high-value applications.

- **Pharmaceutical Synthesis:** It is a key building block for creating a variety of biologically active molecules.<sup>[1]</sup> Its structure is leveraged in the synthesis of compounds with potential antibacterial and anti-inflammatory properties.<sup>[1]</sup> Furthermore, it has been identified as a useful reagent in the synthesis of related substances and impurities of major drugs like Imatinib, which is critical for pharmaceutical development and quality control.<sup>[2]</sup> The ability to introduce the o-carboxybenzyl moiety is crucial for modifying solubility, providing a point of attachment, or acting as a key pharmacophoric element.
- **Materials Science:** The compound is used in the development of novel functional materials. It can be used to prepare specialty polymers, where its incorporation can enhance properties like thermal stability or chemical resistance.<sup>[1]</sup> It also serves as a coupling agent to

functionalize surfaces, which is an important step in creating materials for sensors and catalytic applications.<sup>[1]</sup>

- Bioconjugation: The reactive benzylic bromide can be used to link biomolecules to other molecules or surfaces, aiding in the development of advanced drug delivery systems and diagnostics.

## Safety, Handling, and Storage

**2-(Bromomethyl)benzoic acid** is a hazardous chemical and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.<sup>[4]</sup><sup>[10]</sup><sup>[11]</sup>

Table 2: GHS Hazard Information and Handling Precautions



Category	Information	Reference(s)
GHS Pictogram	Corrosion	<a href="#">[4]</a> <a href="#">[12]</a>
Signal Word	Danger	<a href="#">[4]</a> <a href="#">[11]</a>
Hazard Statement	H314: Causes severe skin burns and eye damage	<a href="#">[4]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Engineering Controls	Use only under a chemical fume hood. Ensure eyewash stations and safety showers are nearby.	<a href="#">[10]</a>
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles (meeting EN166 standard), and a lab coat.	<a href="#">[10]</a> <a href="#">[11]</a>
Handling	Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Avoid dust formation.	<a href="#">[10]</a> <a href="#">[12]</a>
Storage	Keep container tightly closed in a dry, cool (0-8 °C), and well-ventilated place. Store in a corrosives area.	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Incompatibilities	Strong bases.	<a href="#">[10]</a>
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.	<a href="#">[10]</a> <a href="#">[11]</a>
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.	<a href="#">[10]</a>

Transport

Classified as a Dangerous  
Good for transport, which may incur additional shipping charges. [3]

## Conclusion

**2-(Bromomethyl)benzoic acid** is more than a simple chemical reagent; it is a strategic synthetic tool. Its bifunctional nature provides a reliable platform for the controlled and sequential introduction of molecular complexity. For researchers in drug discovery, it offers a proven pathway to novel heterocyclic systems and functionalized scaffolds. For materials scientists, it provides a means to create advanced polymers and surfaces. A thorough understanding of its synthesis, reactivity, and handling is essential for safely and effectively harnessing its full potential in the laboratory and beyond.

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